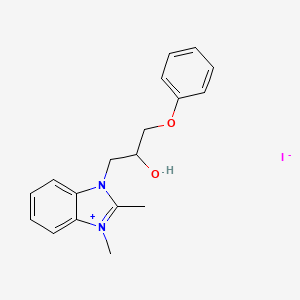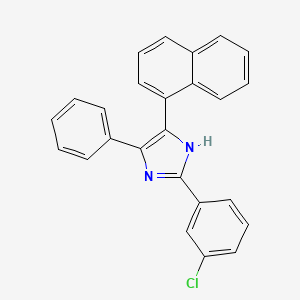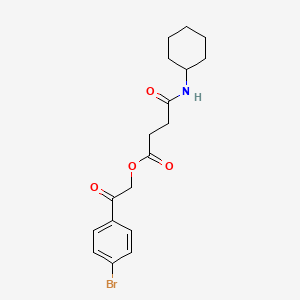![molecular formula C20H25N3O4 B5193931 N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B5193931.png)
N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide, also known as AOA or ML-18, is a small molecule compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action and physiological effects.
作用機序
The mechanism of action of N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to radiation therapy and chemotherapy. Additionally, this compound has been shown to modulate the immune system by inhibiting the activity of T cells and reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide in lab experiments is its potential to inhibit the growth of cancer cells. This compound can be used to study the mechanism of action of DHODH inhibitors and their potential as cancer therapies. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dose and duration of treatment to minimize toxicity while maximizing efficacy.
将来の方向性
There are several future directions for the study of N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide. One direction is to investigate its potential as a treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to study its potential as a sensitizer for other cancer therapies, such as immunotherapy and targeted therapy. Additionally, further studies are needed to determine the optimal dose and duration of treatment and to investigate potential drug interactions.
合成法
The synthesis of N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide has been reported using various methods. One of the commonly used methods involves the reaction between 4-nitrobenzoyl chloride and 1-adamantylamine in the presence of triethylamine. The resulting product is then reacted with N-methylformamide to obtain the final product. Other methods involve the use of different amines and reaction conditions.
科学的研究の応用
N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential to sensitize cancer cells to radiation therapy and chemotherapy. Additionally, this compound has been investigated for its potential to modulate the immune system and as a potential treatment for autoimmune diseases.
特性
IUPAC Name |
N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-21-19(25)17(20-9-12-6-13(10-20)8-14(7-12)11-20)22-18(24)15-2-4-16(5-3-15)23(26)27/h2-5,12-14,17H,6-11H2,1H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLQWEKGEUKOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(5-chloro-2-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5193850.png)
![4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5193855.png)


![methyl N-{[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}glycinate](/img/structure/B5193871.png)
![2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5193881.png)
![3-allyl-5-{3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5193896.png)

![N-methyl-1-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)methanamine](/img/structure/B5193912.png)

![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5193925.png)
![methyl 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoate](/img/structure/B5193926.png)
![3-[(2-fluorobenzyl)thio]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5193929.png)
![N-allyl-N-[4-(3-methylphenoxy)butyl]-2-propen-1-amine hydrochloride](/img/structure/B5193930.png)